3-{4-Amino-3-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid
Description
The compound 3-{4-Amino-3-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid is a heterocyclic derivative featuring a 1,2,4-triazine core functionalized with amino, oxo, and sulfanyl groups. This structure suggests applications in medicinal chemistry, particularly as a protease inhibitor or anti-inflammatory agent due to its carboxylic acid group and electron-withdrawing ethoxycarbonyl substituent .
Properties
IUPAC Name |
3-[4-amino-3-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S/c1-2-28-16(27)10-3-5-11(6-4-10)19-13(23)9-29-17-21-20-12(7-8-14(24)25)15(26)22(17)18/h3-6H,2,7-9,18H2,1H3,(H,19,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVZVWVCGRARID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to therapeutic effects.
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects such as the modulation of signal transduction, gene expression, and cellular metabolism.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-{4-Amino-3-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s amino and carboxyl groups, as well as its aromatic ring and ethoxycarbonyl group.
Cellular Effects
It is possible that it may influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle : The 1,2,4-triazine core (target compound, ) offers a planar structure for π-π interactions, while triazole () and oxadiazole () cores alter electronic properties and binding modes .
The benzodioxin ring () introduces additional oxygen atoms, improving solubility but increasing metabolic oxidation risks .
Propanoic Acid Tail: Common across all compounds, this group facilitates solubility and hydrogen bonding, critical for pharmacokinetics .
Pharmacological and Physicochemical Properties
Key Insights:
- The ethoxycarbonyl group in the target compound balances lipophilicity and solubility, whereas ’s chloro groups increase LogP, reducing solubility .
- The benzodioxin ring () improves solubility but introduces metabolic vulnerabilities .
- Triazole derivatives () exhibit high solubility but lower target affinity due to reduced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
